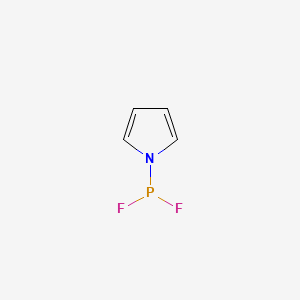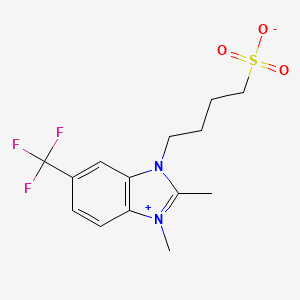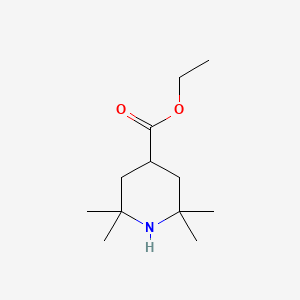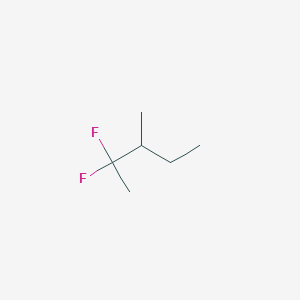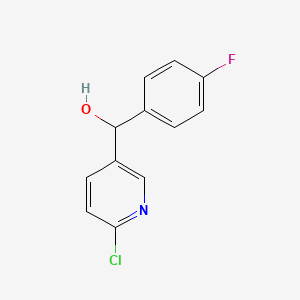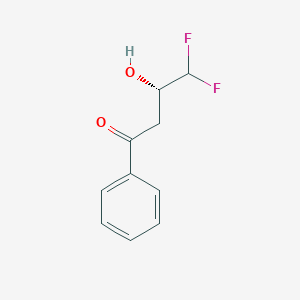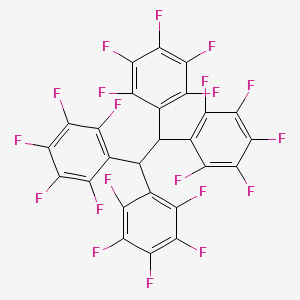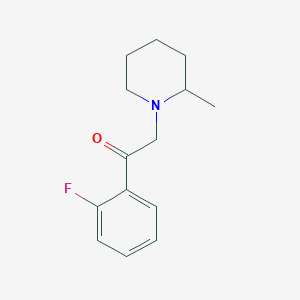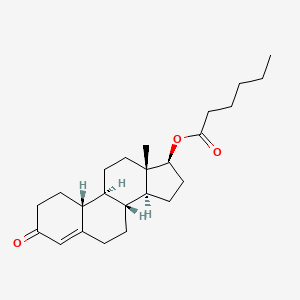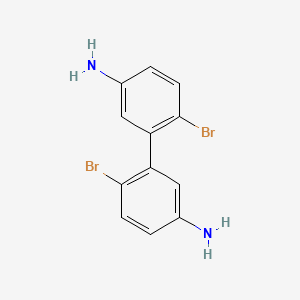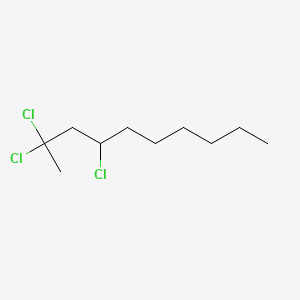
2,2,4-Trichlorodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trichlorodecane: is an organic compound belonging to the class of chlorinated hydrocarbons It is characterized by the presence of three chlorine atoms attached to a decane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trichlorodecane typically involves the chlorination of decane. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where decane is exposed to chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2,2,4-Trichlorodecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated hydrocarbons.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of alkyl halides or other substituted hydrocarbons.
Oxidation: Production of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated hydrocarbons.
科学研究应用
2,2,4-Trichlorodecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Industry: Utilized in the production of specialty chemicals, solvents, and intermediates for various industrial processes.
作用机制
The mechanism of action of 2,2,4-Trichlorodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to alterations in their structure and function. This can result in various biological effects, including enzyme inhibition or disruption of cellular processes.
相似化合物的比较
2,2,4-Trichloropentane: A shorter-chain analog with similar chlorination patterns.
2,4,6-Trichlorodecane: Another chlorinated decane with different substitution positions.
2,2,4-Trichlorobutane: A compound with a similar structure but fewer carbon atoms.
Uniqueness: 2,2,4-Trichlorodecane is unique due to its specific chlorination pattern and longer carbon chain, which can influence its physical and chemical properties. This makes it distinct from other chlorinated hydrocarbons and potentially useful for specific applications where these properties are advantageous.
属性
分子式 |
C10H19Cl3 |
|---|---|
分子量 |
245.6 g/mol |
IUPAC 名称 |
2,2,4-trichlorodecane |
InChI |
InChI=1S/C10H19Cl3/c1-3-4-5-6-7-9(11)8-10(2,12)13/h9H,3-8H2,1-2H3 |
InChI 键 |
MWENSSHHJDJVOB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CC(C)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


